2-Acetyl-4-methylcyclohexane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-acetyl-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h5,8H,3-4H2,1-2H3 |
InChI Key |
MMPTYALDYQTEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1=O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Acetyl 4 Methylcyclohexane 1,3 Dione and Its Analogues
Direct Functionalization Approaches to Cyclohexane-1,3-dione Skeletons
Direct functionalization involves modifying a readily available cyclohexane-1,3-dione or a derivative thereof. This approach is often more convergent but presents challenges in controlling the reactivity of the dione (B5365651) system, which can exist in multiple tautomeric forms and possesses several potentially reactive sites.
The introduction of an acetyl group at the C2 position of a 4-methylcyclohexane-1,3-dione (B3187178) precursor is a key step in forming the target compound. The C2 carbon, situated between two carbonyl groups, is highly acidic and readily forms an enolate, making it the most nucleophilic center for acylation.
A common and effective method for C-acylation involves the activation of a carboxylic acid, such as acetic acid, and its subsequent reaction with the enolate of the cyclohexane-1,3-dione. One established protocol utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method efficiently generates 2-acyl-cyclohexane-1,3-diones from the corresponding dione and carboxylic acid precursors. mdpi.comresearchgate.net The reaction proceeds by forming a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the enolate of the dione.
| Starting Material | Acylating Agent | Reagents | Product | Yield | Ref |
| 1,3-Cyclohexanedione (B196179) | Carboxylic Acid (R-COOH) | DCC, TEA, DMAP | 2-Acyl-1,3-cyclohexanedione | Not specified | mdpi.com |
| 5,5-Dimethyl-1,3-cyclohexanedione | Carboxylic Acid (R-COOH) | DCC, TEA, DMAP | 2-Acyl-5,5-dimethyl-1,3-cyclohexanedione | Not specified | mdpi.com |
Introducing substituents at the C4 position stereoselectively is a significant challenge. Direct alkylation of a 2-acetylcyclohexane-1,3-dione at C4 is complicated by competing reactions at other positions (C2, C6, and O-alkylation). To overcome the issue of regioselectivity between C- and O-alkylation, derivatization strategies are often employed. For instance, the formation of a ketodimethyl hydrazone at one of the carbonyls can direct alkylation specifically to the carbon framework. nih.gov Following deprotonation with a strong base like potassium hydride (KH), the resulting anion undergoes C-alkylation with an electrophile. The hydrazone can then be hydrolyzed to regenerate the dione. nih.gov
Achieving stereoselectivity in such alkylations typically requires the use of chiral auxiliaries or catalysts. While specific examples for the C4 alkylation of 2-acetylcyclohexane-1,3-dione are not prevalent, the general principles of asymmetric alkylation can be applied. This would involve forming a chiral enamine or imine from the dione, which then directs the approach of the alkylating agent from a less sterically hindered face, followed by hydrolysis to yield the enantiomerically enriched product.
Ring Construction Methodologies for the Cyclohexane-1,3-dione Core
Building the cyclohexane-1,3-dione ring from acyclic precursors is a powerful strategy that allows for the incorporation of desired substituents from the outset. These methods often rely on classic condensation and addition reactions.
The construction of the cyclohexane-1,3-dione ring is frequently achieved through intramolecular cyclization reactions. The Dieckmann condensation , an intramolecular Claisen condensation of a diester, is a cornerstone for forming cyclic β-keto esters, which are direct precursors to cyclic diones. For a six-membered ring, a 1,7-diester is treated with a base (e.g., sodium ethoxide) to induce cyclization.
More sophisticated strategies combine Michael additions with subsequent cyclizations. A highly effective one-pot method for synthesizing 4-substituted cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen process. google.comorganic-chemistry.org In this approach, a donor molecule like acetone (B3395972) is deprotonated to form an enolate, which then participates in a Michael addition with an α,β-unsaturated ester. This is followed by an intramolecular Claisen-type cyclization to form the substituted cyclohexane-1,3-dione ring. organic-chemistry.org This method demonstrates excellent regioselectivity and is scalable. google.comorganic-chemistry.org
| Donor | Acceptor | Base | Key Steps | Product | Ref |
| Acetone | Ethyl acrylate | NaH | Michael Addition, Claisen Cyclization | 4-Ethyl propionate-cyclohexane-1,3-dione | organic-chemistry.orgihbt.res.in |
| Substituted Acetones | α,β-Unsaturated Esters | NaH | Michael Addition, Claisen Cyclization | 4-Substituted Cyclohexane-1,3-dione Derivatives | google.com |
This strategy can be expanded; for instance, a double Michael addition followed by a Dieckmann condensation can be used to produce 4,4-disubstituted cyclohexane (B81311) β-keto esters. google.com
To enhance synthetic efficiency, multi-component and cascade reactions are increasingly employed. These reactions combine several bond-forming events in a single operation without isolating intermediates, aligning with the principles of atom economy and green chemistry. 20.210.105
The synthesis of substituted cyclohexane-1,3-diones is well-suited to such strategies. For example, a three-component reaction involving an aldehyde, Meldrum's acid, and a benzotriazolyl-substituted acetone derivative can proceed through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular C-acylation to yield highly substituted cyclohexane-1,3-diones. arkat-usa.org Similarly, cyclohexane-1,3-dione itself can be used as a key starting material in multi-component reactions with aromatic aldehydes and sources of cyanide or other nucleophiles to generate complex fused heterocyclic systems like pyrans and pyridines. nih.gov These processes showcase the power of cascade sequences to rapidly build molecular complexity from simple precursors. 20.210.105researchgate.net
Asymmetric Synthesis of Chiral 2-Acetyl-4-methylcyclohexane-1,3-dione Scaffolds
The synthesis of enantiomerically pure this compound is of great interest, as the C4 position is a stereocenter. Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for constructing chiral cyclic systems. cardiff.ac.uk
The key strategies for achieving asymmetry involve using a chiral catalyst to control the formation of the stereocenter during a ring-forming or functionalization step. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, are particularly effective. researchgate.netrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted/Lewis acid/base interactions, guiding the stereochemical outcome of the reaction.
For instance, an organocatalytic cascade Michael-cyclization reaction can be used to construct highly substituted and enantioenriched cyclohexa-1,3-diene scaffolds. researchgate.net Applying this logic to the target molecule, one could envision a Michael addition of a nucleophile to an α,β-unsaturated precursor catalyzed by a chiral organocatalyst to set the C4 stereocenter, followed by cyclization and acylation. While a direct asymmetric synthesis of the title compound is not extensively documented, the principles of organocatalytic asymmetric synthesis provide a clear roadmap for achieving this goal. cardiff.ac.uknih.gov
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures. In the context of cyclohexane-1,3-dione scaffolds, organocatalysts are primarily used to facilitate enantioselective carbon-carbon bond-forming reactions, establishing key stereocenters. While a direct organocatalytic synthesis of this compound is not extensively documented, related transformations demonstrate the potential of this approach.
For instance, chiral secondary amines, such as proline and its derivatives, are known to catalyze the asymmetric Michael addition of nucleophiles like 1,3-diones to α,β-unsaturated aldehydes. This reaction proceeds through the formation of a chiral iminium ion intermediate, which effectively shields one face of the electrophile, directing the incoming nucleophile to the opposite face. A subsequent cyclization can yield highly functionalized, enantiomerically enriched pyran derivatives. au.dk
More complex cascade reactions have also been developed. A notable example is the catalytic enantioselective formal (4+2) cycloaddition between pyruvate-derived diketoesters and cyclohexane-1,3-dione derivatives. nih.gov This reaction, performed using a quinidine-derived catalyst, proceeds through an aldol-aldol cascade to afford highly functionalized decalin derivatives with high diastereo- and enantioselectivities. nih.gov Such strategies highlight the capability of organocatalysis to construct the core cyclohexane ring system with significant stereochemical control, which could be adapted for the synthesis of chiral precursors to this compound.
Chiral Auxiliary and Ligand-Controlled Methods
To achieve stereocontrol in the synthesis of specific enantiomers of this compound and its analogues, chiral auxiliaries and chiral ligands are frequently employed.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. santiago-lab.com These are typically derived from readily available chiral amino acids. The general strategy involves acylating the nitrogen atom of the oxazolidinone with a carboxylic acid derivative (e.g., acetyl chloride). santiago-lab.com The resulting N-acyloxazolidinone can then be deprotonated to form a stereodefined Z-enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing electrophilic attack to the opposite face with high diastereoselectivity. youtube.comresearchgate.net After the desired bond formation, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the chiral product and recover the auxiliary. santiago-lab.com This methodology could be applied to generate a chiral center at the α-position of the acetyl group or used in more complex constructions of the substituted ring.
Chiral Ligand-Controlled Methods: This approach involves the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment. The resulting complex can then catalyze an asymmetric reaction, transferring its chirality to the product. For example, rhodium catalysts paired with chiral bisphosphine ligands like (R)-BINAP have been used to effect asymmetric arylative cyclizations of substrates containing a cyclohexadienone moiety. nih.gov While this specific reaction generates a different scaffold, it illustrates the principle of using a chiral metal complex to control the facial selectivity of a reaction on a six-membered ring system. nih.gov Such ligand-controlled methods are a cornerstone of modern asymmetric synthesis and represent a viable strategy for the enantioselective synthesis of precursors to the target compound. nih.gov
Synthesis of Structurally Modified Analogues and Derivatives of this compound
The biological activity of 2-acylcyclohexane-1,3-diones can be finely tuned by modifying their structure. Synthetic strategies have been developed to allow for systematic variations at both the acetyl side chain and the alkyl substitution pattern on the cyclohexane ring.
Modifications at the Acetyl Moiety
A prevalent strategy for synthesizing 2-acylcyclohexane-1,3-diones involves the C-acylation of a pre-formed cyclohexane-1,3-dione. A common and versatile method is the dicyclohexylcarbodiimide (DCC) mediated coupling of a carboxylic acid with the dione, followed by a 4-(dimethylamino)pyridine (DMAP) catalyzed O-to-C acyl migration. nih.govmdpi.com This two-step, one-pot procedure first forms an enol ester (an O-acylated intermediate), which then rearranges to the thermodynamically more stable C-acylated β-triketone product. nih.gov This methodology is highly effective for creating a diverse library of analogues by simply varying the carboxylic acid used in the initial coupling step. A wide range of aliphatic acids, from propanoic acid to undecanoic acid, have been successfully used to generate the corresponding 2-acyl derivatives. nih.gov
Another method for modifying the acyl group involves the use of alternative acylating agents. For example, 2-perfluoroacylcyclohexane-1,3-diones have been synthesized via C-acylation using N-perfluoroacylimidazoles. researchgate.net These reagents can be generated in situ from perfluorocarboxylic acids or their anhydrides, providing an efficient route to fluorinated analogues. researchgate.net
| Acyl Group | Corresponding Carboxylic Acid | Synthetic Method Reference |
|---|---|---|
| Propanoyl | Propanoic Acid | DCC/DMAP Acyl Migration nih.gov |
| Butanoyl | Butanoic Acid | DCC/DMAP Acyl Migration nih.gov |
| Pentanoyl | Pentanoic Acid | DCC/DMAP Acyl Migration nih.gov |
| Hexanoyl | Hexanoic Acid | DCC/DMAP Acyl Migration nih.gov |
| Undecanoyl | Undecanoic Acid | DCC/DMAP Acyl Migration nih.gov |
| Trifluoroacetyl | Trifluoroacetic Acid/Anhydride | N-acylimidazole researchgate.net |
Variations of Alkyl Substitution Patterns on the Cyclohexane Ring
The synthesis of analogues with different alkyl groups on the cyclohexane ring typically begins with the preparation of the appropriately substituted cyclohexane-1,3-dione precursor. Once formed, this precursor can be acylated using the methods described previously.
For example, 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone, is a common starting material for many analogues. nih.govsmolecule.com Its synthesis is a classic example of a tandem Michael addition-intramolecular condensation reaction. Diethyl malonate is added to mesityl oxide in a base-catalyzed conjugate addition, and the resulting intermediate undergoes an intramolecular Dieckmann or aldol-type condensation to form the cyclic dione after hydrolysis and decarboxylation. studycorgi.com
The synthesis of 4-methylcyclohexane-1,3-dione itself can be achieved through the cyclization of δ-keto-esters. google.com This approach can be extended to other alkyl-substituted derivatives. For instance, the cyclization of methyl 4-methyl-5-oxo-heptanoate has been used to prepare 2,4-dimethylcyclohexane-1,3-dione. google.com A general method for producing various 2-acetyl-cycloalkanediones, including 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione, involves the diacylation of isopropenyl acetate (B1210297) with the corresponding dicarboxylic acid anhydride. orgsyn.orgscispace.com
| Substituted Cyclohexane-1,3-dione | Key Precursors/Reaction Type | Resulting Analogue Example |
|---|---|---|
| 4-Methylcyclohexane-1,3-dione | Cyclization of a δ-keto-ester google.com | This compound |
| 5-Methylcyclohexane-1,3-dione | Reaction of cyclohexanone (B45756) with formic acid | 2-Acetyl-5-methylcyclohexane-1,3-dione |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Michael addition/Aldol (B89426) condensation studycorgi.com | 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione smolecule.com |
| 2,4-Dimethylcyclohexane-1,3-dione | Cyclization of a δ-keto-ester google.com | Acylated at an unknown position or used as is |
| Unsubstituted Cyclohexane-1,3-dione | Semi-hydrogenation of resorcinol (B1680541) | 2-Acetyl-cyclohexane-1,3-dione |
Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 4 Methylcyclohexane 1,3 Dione
Tautomerism and Keto-Enol Equilibrium Studies
Like other β-dicarbonyl compounds, 2-Acetyl-4-methylcyclohexane-1,3-dione exists in a dynamic equilibrium between its keto and enol tautomeric forms. libretexts.org This keto-enol tautomerism involves the migration of a proton and the shifting of electrons, resulting in constitutional isomers that readily interconvert. libretexts.org For simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the 1,3-dicarbonyl arrangement provides additional stabilizing factors for the enol tautomer. libretexts.org
In cyclic β-diketones such as cyclohexane-1,3-dione derivatives, where intramolecular hydrogen bonding is sterically prohibited, the position of the equilibrium is highly sensitive to external factors, particularly the solvent. cdnsciencepub.comcdnsciencepub.com The equilibrium is also influenced by concentration and temperature. cdnsciencepub.com Studies on analogous compounds show that in nonpolar solvents like chloroform, the enol form is stabilized through the formation of intermolecularly hydrogen-bonded dimers. cdnsciencepub.com In more polar, hydrogen-bond accepting solvents, the equilibrium tends to shift towards the more polar keto tautomer. missouri.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating this equilibrium, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals for both the keto and enol forms. missouri.eduasu.edu By integrating the proton signals corresponding to each tautomer, the equilibrium constant (Keq) can be determined. asu.edu
| Compound | Solvent | % Enol Form |
|---|---|---|
| Cyclohexane-1,3-dione | Chloroform | >95% |
| Cyclohexane-1,3-dione | Acetonitrile (B52724) | ~58% |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Chloroform | >95% |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Dimethyl Sulfoxide (DMSO) | ~71% |
| 2-Acetylcyclohexanone | CDCl₃ | 71.7% |
Data for this table is generalized from studies on analogous compounds for illustrative purposes. cdnsciencepub.comscribd.com
Electrophilic and Nucleophilic Reactivity of the 1,3-Dione System
The 1,3-dione moiety is characterized by electrophilic carbonyl carbons and a nucleophilic central carbon (C2) upon deprotonation. This dual reactivity is central to its synthetic utility.
The methylene (B1212753) protons at the C2 position, flanked by three carbonyl groups, are highly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a soft nucleophile that readily participates in carbon-carbon bond-forming reactions.
Alkylation : The reaction of the enolate with alkyl halides is a common method for introducing alkyl substituents at the C2 position. A significant challenge in the alkylation of 1,3-diones is controlling the regioselectivity between C-alkylation and O-alkylation. nih.gov While reaction with activated electrophiles often proceeds efficiently to give the C-alkylated product, unactivated sp³ electrophiles can lead to preferential O-alkylation. nih.gov To overcome this, strategies such as the alkylation of pre-formed ketodimethyl hydrazones have been developed to achieve selective C-alkylation. nih.gov
Acylation : C-acylation of the 1,3-dione system provides access to β-triketone structures. univie.ac.at This transformation can be achieved through various methods, including reaction with acyl chlorides or the direct coupling with unactivated carboxylic acids using activating agents. univie.ac.atresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism where the enolate of the dione (B5365651) attacks the activated acylating agent. univie.ac.at A common synthetic route involves reacting the corresponding enamine of a ketone with an acylating agent like acetic anhydride, followed by hydrolysis. scribd.comchemistry-online.com
Arylation : Modern synthetic methods allow for the direct α-arylation of 1,3-diones through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been effectively used to couple cyclic 1,3-diones with aryl iodides and aryl triflates. acs.orgacs.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand (such as tBu-XPhos), and a base in an appropriate solvent like 1,4-dioxane. acs.orgacs.org
| Reaction Type | Substrate | Reagents | Product Type | Yield |
|---|---|---|---|---|
| Alkylation | 2-Methylcyclohexane-1,3-dione derivative | 1-Iodooctane, Base | 2-Methyl-2-octylcyclohexane-1,3-dione | 89% (over 2 steps) |
| Acylation | Cyclohexanone (B45756) (via enamine) | 1. Pyrrolidine, p-TsOH; 2. Acetic Anhydride; 3. H₂O | 2-Acetylcyclohexanone | 73.6% |
| Acylation | 1,3-Cyclohexanedione (B196179) | Benzoyl chloride derivative, Base | 2-Benzoyl-1,3-cyclohexanedione derivative | Not specified |
| Arylation | Indane-1,3-dione | Aryl iodide, Pd(CH₃CN)₂Cl₂, tBu-XPhos, KOtBu | 2-Aryl-indene-1,3-dione | up to 96% |
| Arylation | Dimedone | Aryl iodide, Pd(CH₃CN)₂Cl₂, tBu-XPhos, KOtBu | 2-Aryl-dimedone | 89% |
Table illustrates typical C-C bond-forming reactions on analogous 1,3-dione systems. scribd.comnih.govresearchgate.netacs.orgacs.org
The carbonyl groups within the this compound structure are electrophilic centers susceptible to attack by various heteroatom nucleophiles. These reactions are often used to synthesize heterocyclic compounds. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) or indazole derivatives through condensation, typically involving two of the carbonyl groups. organic-chemistry.org Similarly, reaction with primary or secondary amines can yield enaminones. masterorganicchemistry.com The formation of enamines from ketones and secondary amines is a well-established method for activating the α-carbon towards electrophiles. chemistry-online.commasterorganicchemistry.com
Cycloaddition Reactions and Pericyclic Transformations
Pericyclic reactions, particularly cycloadditions, represent a powerful tool for constructing cyclic systems in a stereocontrolled manner. The conjugated enol or enone systems within this compound can participate in such transformations.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The enol form of this compound contains a conjugated diene system, making it a potential diene component in these reactions. For the reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org The reactivity in a Diels-Alder reaction is typically enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com Alternatively, the conjugated enone portion of the molecule could function as the dienophile, reacting with an external electron-rich diene. princeton.edu Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, are also possible variants. wikipedia.orgsigmaaldrich.com
Beyond the Diels-Alder reaction, other cycloaddition pathways are accessible to 1,3-dione systems. One notable example is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. ijrpc.comwikipedia.orgorganic-chemistry.org The enone system of this compound can act as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides, azides, or nitrones. mdpi.com This approach is a valuable route for the synthesis of various five-membered heterocyclic compounds. ijrpc.comwikipedia.org
Rearrangement Reactions and Skeletal Transformations
The structural framework of 2-acyl-cyclohexane-1,3-diones, including this compound, is susceptible to various rearrangement reactions, often catalyzed by acids or bases, leading to significant skeletal transformations. These reactions are fundamental in organic synthesis for accessing diverse molecular architectures.
One notable transformation is the DMAP-catalyzed Claisen–Haase rearrangement. This reaction involves an O- to C-acyl migration. The synthesis of various 2-acyl-cyclohexane-1,3-dione congeners has been achieved through a one-pot C-acylation that is believed to proceed via an initial carbodiimide-mediated O-acylation, followed by this rearrangement. organic-chemistry.org
The generally accepted mechanism for the DMAP-catalyzed acylation of alcohols, which shares mechanistic principles with the O-acylation step, involves the nucleophilic attack of DMAP on the acyl donor to form an acylpyridinium ion. thieme-connect.deutrgv.edunih.govsci-hub.st This highly reactive intermediate is then attacked by the alcohol. In the context of the Claisen-Haase rearrangement of a 1,3-dione, the enol form of the dione would act as the nucleophile. Subsequent intramolecular acyl transfer from the oxygen to the carbon at the 2-position would then lead to the final 2-acyl-cyclohexane-1,3-dione product.
Furthermore, base-promoted rearrangements have been observed in derivatives of closely related 2-acetylcyclohexanone. For instance, the treatment of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione, which is synthesized from the K-enolate of 2-acetylcyclohexanone, with a strong base such as sodium hydride (NaH) in acetonitrile leads to a cascade of transformations. This includes isomerization and a C1-C6 bond cleavage, ultimately resulting in the formation of N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. mdpi.commdpi.com This highlights the potential for significant skeletal reorganization of the cyclohexane (B81311) ring system under basic conditions, driven by the thermodynamic stability of the resulting products. While this specific example involves a more complex derivative, it underscores the inherent reactivity of the acetyl-substituted cyclic ketone core.
These types of skeletal transformations are of significant interest as they can lead to the formation of novel and complex molecular frameworks from relatively simple starting materials. nih.govnih.govrsc.org
Transition Metal-Catalyzed Transformations and Metal-Enolate Chemistry
The enolizable nature of this compound allows for the formation of metal enolates, which are versatile intermediates in a variety of transition metal-catalyzed transformations. These reactions are powerful tools for the construction of new carbon-carbon and carbon-heteroatom bonds.
The formation of a metal enolate from a β-dicarbonyl compound like this compound can be readily achieved using a suitable base. The resulting enolate can then participate in various catalytic cycles with transition metals such as palladium, copper, and rhodium.
Palladium-Catalyzed Transformations:
Palladium catalysis is a cornerstone of modern organic synthesis, and the α-arylation of carbonyl compounds is a well-established application. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction typically involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide to form the α-arylated product. For a substrate like this compound, the formation of a palladium enolate would be followed by coupling with an aryl halide, leading to the introduction of an aryl group at the 2-position. The general catalytic cycle for such a transformation is depicted below:
| Step | Description |
| 1. Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate. |
| 2. Enolate Formation | The β-dicarbonyl compound is deprotonated by a base to form the corresponding enolate. |
| 3. Transmetalation/Enolate Exchange | The enolate coordinates to the Pd(II) center, displacing the halide. |
| 4. Reductive Elimination | The aryl group and the enolate couple, forming the α-arylated product and regenerating the Pd(0) catalyst. |
This table outlines the generally accepted mechanism for the palladium-catalyzed α-arylation of ketones.
Copper-Catalyzed Transformations:
Copper-catalyzed reactions also offer a wide range of possibilities for the functionalization of β-dicarbonyl compounds. Copper enolates can be generated and subsequently participate in cross-coupling reactions. For example, copper(II) acetate (B1210297) has been shown to catalyze the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO, proceeding through a copper enolate intermediate. nih.govnih.gov This suggests that the copper enolate of this compound could undergo similar oxidative coupling reactions. Additionally, copper-catalyzed Chan-Lam-Evans type cross-coupling reactions have been developed for the synthesis of enol esters from carboxylates and potassium alkenyltrifluoroborate salts, a process that involves a copper catalyst and DMAP. organic-chemistry.org
Rhodium-Catalyzed Transformations:
Computational and Theoretical Studies on 2 Acetyl 4 Methylcyclohexane 1,3 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the tautomerism of 2-acylcyclohexane-1,3-diones. For 2-Acetyl-4-methylcyclohexane-1,3-dione, the primary focus is on the equilibrium between its keto and enol forms. Theoretical studies consistently show that the enol tautomer is significantly more stable than the diketo form. This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent acetyl carbonyl group, creating a pseudo-aromatic six-membered ring.
Calculations performed at the B3LYP/6-311++G(d,p) level of theory for analogous compounds like 2-acetyl-1,3-cyclohexanedione (B1360261) and 2-formyl-4-methylcyclohexane-1,3-dione confirm the energetic preference for the enol form. The energy difference is typically in the range of several kcal/mol, indicating that the compound exists almost exclusively in its enolic form under standard conditions.
Table 1: Calculated Relative Energies of Tautomers for Related Cyclohexanediones
| Compound | Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-Acylcyclohexane-1,3-dione | Keto | B3LYP/6-311++G(d,p) | Higher | |
| 2-Acylcyclohexane-1,3-dione | Enol | B3LYP/6-311++G(d,p) | 0 (Reference) | |
| 2-Formyl-4-methylcyclohexane-1,3-dione | Keto | B3LYP/6-311++G(d,p) | Higher |
This table is illustrative, based on data for closely related compounds, to show the general trend in the field.
Mechanistic Elucidation of Reaction Pathways via Density Functional Theory (DFT)
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the detailed elucidation of reaction mechanisms. This compound serves as a versatile building block in various organic syntheses, such as multicomponent reactions to form complex heterocyclic systems.
Theoretical studies on reactions like the Knoevenagel condensation or the Biginelli reaction involving similar 2-acyl-1,3-cyclohexanediones have provided deep mechanistic insights. These studies help identify the sequence of elementary steps, the nature of intermediates, and the role of catalysts.
By locating and characterizing the transition state (TS) structures for each step of a proposed reaction mechanism, computational chemists can determine the activation energy and thus the rate-determining step of the reaction. For instance, in the initial step of a base-catalyzed reaction, DFT calculations can model the abstraction of the acidic enolic proton. In a subsequent step, like the addition to an aldehyde, the TS for the C-C bond formation can be located. Analysis of the imaginary frequency of the TS confirms that it is a true saddle point connecting reactants and products. Following the intrinsic reaction coordinate (IRC) from the TS provides a clear picture of the reaction pathway.
Many reactions involving unsymmetrical diketones can potentially yield multiple products. DFT calculations are crucial for predicting and explaining the observed regioselectivity and stereoselectivity. For this compound, reactions can occur at either of the two carbonyl oxygen atoms or the central carbon atom of the acetyl group.
By comparing the activation energies for the different possible pathways, the most favorable route can be identified. For example, in O-alkylation reactions, calculations can determine whether the attack is more likely to occur at the C1 or C3 carbonyl oxygen. The observed selectivity is often rationalized by analyzing the charge distribution, frontier molecular orbitals (HOMO/LUMO), and steric hindrance in the transition state structures.
Molecular Dynamics and Conformational Analysis of the Cyclic Diketone System
The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations. The preferred conformation is a result of a delicate balance between minimizing angle strain, torsional strain, and steric interactions.
Computational studies, combining DFT calculations with NMR spectroscopy, on similar 2-acyl-1,3-cyclohexanediones have shown that the six-membered ring of the enol tautomer typically adopts a sofa conformation. In this arrangement, five of the carbon atoms are nearly coplanar, while one (often the carbon at the 5-position) is out of the plane. This conformation helps to alleviate steric strain while maintaining the planarity of the conjugated enol-dione system. The methyl group at the C4 position will preferentially occupy an equatorial position to minimize steric hindrance. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its flexibility and the accessibility of different conformers.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of molecules with their chemical reactivity or biological activity. For the class of 2-acyl-1,3-cyclohexanediones, these models are used to understand their herbicidal and antimicrobial properties.
The reactivity of this compound can be described by various calculated quantum chemical descriptors. These descriptors, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges, can be used to build predictive models. For example, a lower LUMO energy might indicate a higher susceptibility to nucleophilic attack, a key step in many of its reactions. QSAR studies on similar compounds have shown that herbicidal activity is often correlated with the electronic and steric properties of the acyl group and substituents on the ring. These models can guide the design of new derivatives with enhanced reactivity or specific biological activities.
Applications in Advanced Organic Synthesis
Building Block for Complex Natural Product Scaffolds
The cyclohexane-1,3-dione framework is a key structural precursor for the synthesis of numerous synthetically important compounds and natural products. researchgate.net The presence of highly active methylene (B1212753) and dicarbonyl groups provides a platform for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of polycyclic systems. researchgate.net
Terpenoids are a large and diverse class of natural products derived from five-carbon isoprene (B109036) units. neliti.comkneopen.com Their structures are often characterized by polycyclic carbon skeletons. Steroids, a prominent subclass of terpenoids, are defined by their specific four-ring core. The synthesis of these complex molecules often relies on strategic ring-forming reactions where cyclic precursors are essential.
While the 2-acetyl-4-methylcyclohexane-1,3-dione moiety represents a pre-formed six-membered ring, a common feature in many terpenoid and steroid structures, specific examples of its direct application as a starting material in the total synthesis of these particular natural product classes are not extensively documented in prominent literature. However, the general class of cyclohexane-1,3-dione derivatives is considered a versatile scaffold for building such complex molecules. researchgate.net The reactivity of the dione (B5365651) system is suitable for annulation reactions, such as the Robinson annulation, a classic method for constructing six-membered rings and foundational to many steroid syntheses. mdpi.comresearchgate.net Theoretically, the functional groups of this compound could be manipulated to serve as a handle for elaborating the characteristic ring systems (A, B, C, or D rings) of a steroid or the intricate polycyclic structures of complex terpenoids.
Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.govmdpi.com Polyketides are another major class of natural products, derived from the polymerization of acetyl and propionyl subunits. nih.govnih.gov
Interestingly, 2-acylcyclohexane-1,3-diones are themselves natural products often derived from polyketide biosynthetic pathways. mdpi.comnih.gov From a synthetic standpoint, using this compound to construct other alkaloids or polyketides is a plausible but not widely reported strategy. The compound's reactive carbonyl groups could participate in reactions pivotal to alkaloid synthesis, such as the Mannich reaction or Pictet-Spengler-type cyclizations, to introduce nitrogen-containing rings.
For polyketide construction, the acetyl group could theoretically serve as a starting point for chain extension via Claisen-type condensation reactions. sciepublish.com This biomimetic approach would involve adding further ketide units to build a longer poly-β-keto chain, which could then be cyclized to form complex macrocyclic or aromatic polyketide structures. researchgate.netrsc.org However, the primary role of this compound class in the literature is as a target of synthesis or as a natural product itself, rather than as a foundational building block for other polyketides.
Precursor for Heterocyclic Compound Synthesis
The most well-documented application of this compound and related 2-acylcyclohexane-1,3-diones in advanced organic synthesis is as a precursor for a diverse range of heterocyclic compounds. The three carbonyl groups, existing in keto-enol tautomeric forms, provide multiple electrophilic sites for condensation reactions with various nucleophiles. wikipedia.org
This reactivity makes it a valuable starting material for creating fused and substituted ring systems containing nitrogen, oxygen, and sulfur. For example, the reaction of 2-acyl-cyclohexane-1,3-diones with hydroxylamine (B1172632) hydrochloride can yield isoxazoline (B3343090) derivatives. mdpi.com Similarly, condensation with various hydrazine (B178648) derivatives is a common route to synthesize substituted pyrazoles and pyridazinones. The reaction of cyclohexane-1,3-dione with a diazonium salt, followed by cyclization with reagents like phenylisothiocyanate, has been used to produce complex fused 1,2,4-triazine (B1199460) derivatives. nih.gov The versatility of the cyclohexane-1,3-dione core allows it to be a key starting material for a variety of heterocyclization reactions. nih.gov
| Heterocyclic System | Reagents/Reactants | General Conditions |
| Isoxazolines | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Heating in Ethanol/Water |
| 1,2,4-Triazines | Diazonium salts, Phenylisothiocyanate | Multi-step sequence |
| Fused Pyridines | Aromatic aldehydes, Malononitrile, Ammonium acetate | Multi-component reaction |
| Fused Pyrans | Aromatic aldehydes, Ethyl cyanoacetate, Triethylamine (B128534) | Multi-component reaction |
This table represents common transformations for the 2-acylcyclohexane-1,3-dione scaffold based on published research. mdpi.comnih.gov
Intermediate in the Development of Advanced Organic Materials
The application of this compound as an intermediate in the development of advanced organic materials is an emerging area with significant potential, though it is less established than its role in natural product and heterocyclic synthesis. The compound's high degree of functionality makes it an attractive building block for creating specialized monomers and functional materials.
A related compound, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, is noted as a valuable precursor for the synthesis of diynes (molecules with two conjugated acetylene (B1199291) groups). Diynes are crucial building blocks for complex organic molecules used in materials science. The reactivity of the diketone allows for controlled modifications, enabling the introduction of various functionalities onto a diyne scaffold. This suggests that this compound could similarly be converted into functionalized monomers for polymerization, leading to materials with tailored electronic, optical, or thermal properties. The reactive carbonyl groups could also be used to anchor the molecule to surfaces or incorporate it into larger supramolecular assemblies or metal-organic frameworks (MOFs). While direct, large-scale applications in materials science are not yet widespread, the inherent chemical versatility of the molecule positions it as a promising candidate for future research in this field.
Advanced Analytical Methodologies for Characterization of 2 Acetyl 4 Methylcyclohexane 1,3 Dione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of 2-Acetyl-4-methylcyclohexane-1,3-dione. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their chemical environment and connectivity. For the closely related 2-acetyl-1,3-cyclohexanedione (B1360261), spectral data is available and can be used to predict the spectrum of the 4-methyl derivative. nih.gov The protons of the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their diastereotopic nature. The methyl group at the 4-position would appear as a doublet, coupled to the adjacent methine proton. The acetyl methyl group would present as a singlet. The enolic proton, if present, would appear as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms in the molecule. pressbooks.pub The spectrum of this compound is expected to show distinct signals for the three carbonyl carbons (two from the ring and one from the acetyl group), the carbons of the cyclohexane ring, the methyl carbon at the 4-position, and the acetyl methyl carbon. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl-CH₃ | ~2.5 | Singlet |
| Ring-CH₂ | 1.8 - 2.8 | Multiplets |
| Ring-CH | ~2.5 | Multiplet |
| 4-CH₃ | ~1.1 | Doublet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ring) | 190 - 210 |
| C=O (Acetyl) | 195 - 205 |
| C-2 | ~110 |
| Ring CH₂ | 20 - 50 |
| Ring CH | 30 - 60 |
| 4-CH₃ | 15 - 25 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular weight of the parent compound, 2-acetyl-1,3-cyclohexanedione, is 154.16 g/mol . nih.gov
Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The molecular ion of this compound is expected at an m/z corresponding to its molecular formula, C₉H₁₂O₃.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that can aid in structural elucidation. For 2-alkyl-1,3-cyclohexanediones, fragmentation often involves cleavages of the ring and the acyl side chain. researchgate.net Common fragmentation pathways for cyclic ketones can be complex. miamioh.edu
Key fragmentation pathways for this compound could include:
Loss of the acetyl group: A prominent fragmentation pathway would be the cleavage of the bond between the ring and the acetyl group, resulting in a fragment corresponding to the loss of a CH₃CO• radical (43 u).
Ring cleavage: The cyclohexane-1,3-dione ring can undergo various cleavage reactions, leading to a series of smaller fragments.
McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen atom to a carbonyl oxygen followed by cleavage of the beta-bond.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental compositions, further confirming the identity of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to study its electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the molecule. The presence of specific functional groups results in characteristic absorption bands at specific wavenumbers. For 2-acetyl-1,3-cyclohexanedione, a representative IR spectrum is available. nih.gov
Key IR absorption bands expected for this compound include:
C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ are characteristic of the carbonyl groups in the cyclohexane-1,3-dione ring and the acetyl group. The exact position of these bands can be influenced by conjugation and the potential for enolization.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.
O-H stretching: If the compound exists in its enol form, a broad absorption band would be observed in the region of 2500-3300 cm⁻¹ due to the stretching of the enolic hydroxyl group, which is often involved in intramolecular hydrogen bonding.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ketone) | Stretching | 1680 - 1720 |
| C=C (enol) | Stretching | 1600 - 1650 |
| C-H (alkane) | Stretching | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For 2-acetyl-1,3-cyclohexanedione, UV-Vis spectral data is available. nih.gov
As a β-triketone, this compound is expected to exhibit strong UV absorption due to π → π* and n → π* transitions associated with the conjugated enone system in its enol form. The position of the λmax can be influenced by the solvent polarity.
Chromatographic Techniques for Purity Assessment and Mixture Separation Methodology Development (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for developing methods to separate it from reaction mixtures or from its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For cyclohexane-1,3-dione derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is typically used for detection, monitoring the absorbance at the λmax of the compound. The retention time is a characteristic parameter for the compound under specific chromatographic conditions and the peak area is proportional to its concentration. The separation of isomers can often be achieved by optimizing the chromatographic conditions. nih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound may be amenable to GC analysis. The sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) serves as the mobile phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the detection and identification capabilities of MS, providing both retention time and mass spectral data for each component in a mixture. The separation of geometric isomers can sometimes be challenging and may require specialized columns or derivatization. mdpi.comresearchgate.net
The development of a robust chromatographic method involves the optimization of several parameters, including the choice of column, mobile phase composition (for HPLC) or temperature program (for GC), and flow rate, to achieve good resolution, peak shape, and analysis time.
X-ray Crystallography for Solid-State Structural Determination
For a crystalline sample of this compound or a suitable derivative, X-ray diffraction analysis can be performed. The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
The crystal structure of a related compound, 1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1-yl}ethanone, has been determined, showcasing the level of detail that can be obtained. researchgate.netnih.gov Such studies can reveal the preferred tautomeric form (keto or enol) in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetyl-1,3-cyclohexanedione |
Environmental Chemical Transformations of 2 Acetyl 4 Methylcyclohexane 1,3 Dione Non Toxicological Aspects
Atmospheric Photochemical Degradation Pathways and Reaction Kinetics
The atmospheric fate of 2-acetyl-4-methylcyclohexane-1,3-dione is expected to be primarily governed by its reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. Ketones and diketones are known to undergo photochemical degradation, and their atmospheric lifetimes are influenced by their molecular structure. nih.govmountainscholar.org
Studies on fluorinated β-diketones have shown that the gas-phase reaction with OH radicals is a significant degradation pathway, with atmospheric lifetimes calculated to be on the order of hours. nih.gov For instance, the tropospheric lifetimes of 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFP), 1,1,1-trifluoro-2,4-hexanedione (TFH), and 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH) upon degradation by OH radicals were calculated as 21, 13, and 8 hours, respectively. nih.gov This suggests that the presence of the diketone functionality in this compound would make it susceptible to OH radical-initiated oxidation. The reaction likely proceeds via hydrogen abstraction from the cyclohexane (B81311) ring or the methyl groups, leading to the formation of organic radicals that can further react with oxygen to form peroxy radicals and subsequently more stable degradation products.
The keto-enol tautomerism, characteristic of β-diketones, may also play a role in its atmospheric reactivity. nih.govmdpi.com The enol form is generally more reactive towards oxidants like ozone, although the reaction with OH radicals is typically the dominant atmospheric removal process for ketones. mountainscholar.org
Table 1: Atmospheric Lifetimes of Analogous β-Diketones with OH Radicals
| Compound | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (hours) |
| 1,1,1-trifluoro-2,4-pentanedione (TFP) | 1.3 ± 0.4 | 21 |
| 1,1,1-trifluoro-2,4-hexanedione (TFH) | 2.2 ± 0.8 | 13 |
| 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH) | 3.3 ± 1.0 | 8 |
Data sourced from a study on fluorinated diketones, which are structurally analogous. nih.gov
Aquatic Chemical Transformation Mechanisms (e.g., Ozonation, Hydrolysis)
In aquatic environments, this compound is expected to undergo transformation through processes such as hydrolysis and photolysis, with ozonation being relevant in water treatment scenarios.
Hydrolysis: The stability of the triketone herbicide tembotrione (B166760) to hydrolysis was found to be high under acidic, neutral, and alkaline conditions, with half-lives ranging from 231 to 289 days. nih.gov Conversely, another related herbicide, sulcotrione (B48614), shows pH-sensitive degradation, with a half-life of 13 days at pH 4. herts.ac.uk Given the structural similarities, this compound may also exhibit pH-dependent hydrolysis, likely being more stable in neutral and alkaline waters. The hydrolysis of related 2-acyl-cyclohexane-1,3-diones can lead to the cleavage of the acyl group, yielding cyclohexane-1,3-dione and a carboxylic acid. nih.gov
Ozonation: Ozonolysis is a potent chemical process for degrading organic compounds in water. Studies on the ozonolysis of cyclohexene, a related cyclic compound, demonstrate the cleavage of the carbon-carbon double bond to form dicarbonyl compounds. youtube.com For this compound, which exists in a keto-enol tautomeric equilibrium, the enolic double bond would be susceptible to attack by ozone. This would likely lead to the cleavage of the cyclohexane ring and the formation of smaller, more oxidized organic molecules. Research on the ozonolysis of 1,3- and 1,4-cyclohexadiene (B1204751) has shown that the reaction pathways can be complex and may not always follow the traditional Criegee mechanism. nih.govresearchgate.net Advanced oxidation processes, including ozonation, have been shown to be effective in degrading triketone herbicides like mesotrione (B120641) and sulcotrione. bg.ac.rs
Photolysis: Photodegradation is a significant abiotic transformation process for pesticides in aquatic environments. researchgate.net The photolysis half-lives of tembotrione in buffer solutions at various pH levels were found to be between 112 and 158 days, indicating that it can persist in water. nih.gov For sulcotrione, photodegradation kinetics were more rapid, with half-lives ranging from 3 to 50 hours, and were dependent on the water's origin and pH. researchgate.net It is plausible that this compound also undergoes photolysis in sunlit surface waters, with the rate being influenced by water chemistry.
Biogeochemical Cycling and Persistence in Environmental Compartments (Focus on chemical transformation, not ecotoxicity)
The persistence and biogeochemical cycling of this compound in the environment are largely dictated by its susceptibility to microbial degradation and its sorption behavior in soil and sediment.
Biodegradation: Microbial degradation is a crucial process for the dissipation of triketone herbicides in the environment. york.ac.uk Studies on mesotrione and sulcotrione have shown that they are not persistent in soil, with biodegradation being a key factor in their removal. epa.govkpu.ca The half-lives of mesotrione in soil have been reported to range from 4.5 to 32 days, while those for sulcotrione ranged from 45 to 65 days. nih.govnih.gov The degradation of these compounds is influenced by soil properties such as pH and organic matter content. nih.govresearchgate.net For instance, mesotrione degradation was found to be shorter as soil pH increased. nih.gov Bacterial strains capable of degrading sulcotrione and mesotrione have been isolated from agricultural soils. york.ac.uk The degradation of sulcotrione in soil can lead to the formation of metabolites such as 1,3-cyclohexanedione (B196179) and 2-chloro-4-mesyl benzoic acid (CMBA). nih.gov
Persistence and Mobility: The persistence of triketone herbicides in the environment is generally considered to be low. kpu.ca However, some of their degradation products may be more persistent. epa.gov The mobility of these compounds in soil is influenced by their adsorption characteristics. Mesotrione adsorption is primarily related to soil pH and, to a lesser extent, organic carbon content. nih.gov As soil pH increases, mesotrione becomes more anionic, leading to weaker adsorption and potentially greater mobility. nih.gov Tembotrione was also found to be not easily adsorbed to soil, with adsorption increasing at lower pH. nih.gov This suggests that this compound and its transformation products could have the potential for leaching, particularly in soils with higher pH and lower organic matter.
Table 2: Environmental Half-Lives of Analogous Triketone Herbicides
| Compound | Environmental Compartment | Half-Life (days) | Conditions |
| Mesotrione | Soil | 4.5 - 32 | Aerobic |
| Sulcotrione | Soil | 45 - 65 | Laboratory conditions |
| Tembotrione | Soil | 32 - 48 | - |
| Tembotrione | Water (Photolysis) | 112 - 158 | pH 4, 7, 9 |
| Sulcotrione | Water (Hydrolysis) | 13 | pH 4 |
Data compiled from studies on analogous triketone herbicides to infer the potential persistence of this compound. nih.govherts.ac.uknih.govnih.gov
Emerging Research Avenues and Future Outlook for 2 Acetyl 4 Methylcyclohexane 1,3 Dione Chemistry
Development of Novel Organocatalytic and Biocatalytic Transformations
The quest for enantiomerically pure and structurally complex molecules has propelled the development of asymmetric catalysis. In this context, organocatalysis and biocatalysis are emerging as powerful tools for the transformation of 2-acetyl-4-methylcyclohexane-1,3-dione and related β-triketones.
Organocatalysis: This field utilizes small organic molecules to catalyze chemical reactions. For precursors of this compound, such as cyclic diketones, organocatalysis has been successfully employed in various asymmetric reactions. For instance, proline and its derivatives have been shown to be effective catalysts in the intramolecular aldol (B89426) cyclization of triketones, leading to the formation of chiral bicyclic systems with high enantioselectivity. mdpi.com The mechanism often involves the formation of an enamine intermediate between the catalyst and one of the carbonyl groups of the dione (B5365651), which then directs the stereoselective intramolecular reaction. mdpi.com
Furthermore, bifunctional organocatalysts, such as squaramides and thioureas bearing a chiral scaffold, are being explored for Michael addition reactions involving cyclic diketones. beilstein-journals.org These catalysts can simultaneously activate both the nucleophile (the dione) and the electrophile through hydrogen bonding, facilitating highly enantioselective and diastereoselective bond formations. While direct organocatalytic transformations on this compound are still an area of active research, the principles established with related cyclic diones provide a strong foundation for future developments.
| Reaction Type | Organocatalyst Example | Substrate Class | Key Feature |
| Intramolecular Aldol | L-Proline, D-Proline | Triketones | Enantioselective cyclization |
| Michael Addition | Chiral Squaramides | Cyclic 1,3-diones | Asymmetric C-C bond formation |
| Cascade Reactions | Diphenylprolinol silyl (B83357) ether | Cyclic 1,3-diones & α,β-unsaturated aldehydes | Synthesis of complex fused cycles |
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions, making them attractive catalysts for fine chemical synthesis. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes, particularly lipases, is a growing trend.
Whole-cell bioreductions have been successfully applied to the asymmetric reduction of prochiral ketones, including cyclic ketones. researchgate.net This approach could be extended to the stereoselective reduction of one of the carbonyl groups in this compound to furnish chiral hydroxy-diketone building blocks. Lipases are another class of versatile enzymes that can be employed in the kinetic resolution of racemic alcohols and amines, which could be precursors or derivatives of our target molecule. units.it For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol derived from this compound, allowing for the separation of the two enantiomers. researchgate.net
The development of enzymatic kinetic resolution processes for intermediates in the synthesis of biologically active compounds is a well-established strategy. polimi.it This chemoenzymatic approach combines the strengths of traditional organic synthesis with the high selectivity of biocatalysis to produce enantiomerically pure compounds.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and high-throughput screening. For the synthesis of this compound and its derivatives, particularly in the context of herbicide manufacturing, flow chemistry presents a promising avenue for process intensification.
The synthesis of many herbicides, including those based on the triketone scaffold, often involves multi-step sequences. google.com Converting these batch processes into a continuous flow setup can lead to significant improvements in efficiency and safety, especially when handling hazardous reagents or intermediates. Automated synthesis platforms, which integrate flow reactors with online monitoring and purification, can accelerate the discovery and optimization of novel derivatives of this compound as potential 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. beilstein-journals.orgnih.gov
The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. This not only saves time and resources but also reduces waste generation, aligning with the principles of green chemistry.
| Flow Chemistry Advantage | Application in this compound Synthesis |
| Enhanced Safety | Handling of potentially hazardous reagents in small, controlled volumes. |
| Improved Heat & Mass Transfer | Better control over reaction temperature and mixing, leading to higher yields and purity. |
| Automation & High-Throughput | Rapid screening of reaction conditions and synthesis of compound libraries for biological evaluation. |
| Process Intensification | Increased productivity in a smaller footprint compared to batch reactors. |
Green Chemistry Principles in Synthetic and Reaction Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for agrochemicals and other fine chemicals. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of this compound and its analogues, several green chemistry strategies are being explored. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is a key approach to improving atom economy and reducing solvent waste. Efficient one-pot procedures for the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones have been reported, demonstrating the feasibility of this strategy. nih.gov
The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is being investigated as an alternative to traditional volatile organic compounds. nih.govdigitallibrary.co.in For solid-phase synthesis of related compounds, the swelling of resins in various green solvents has been studied to identify suitable replacements for reprotoxic solvents like DMF. whiterose.ac.uk
Furthermore, the development of catalytic methods, including organocatalysis and biocatalysis as discussed earlier, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. The synthesis of 2-acyl-cyclohexane-1,3-dione congeners has been achieved using various reagents, and optimizing these syntheses to minimize waste and energy consumption is an ongoing research effort. mdpi.com
| Green Chemistry Principle | Application in this compound Chemistry |
| Atom Economy | One-pot syntheses to maximize the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives like water or bio-based solvents. |
| Design for Energy Efficiency | Development of reactions that can be conducted at ambient temperature and pressure. |
| Catalysis | Use of organocatalysts and biocatalysts to improve reaction efficiency and reduce waste. |
Exploration of Unconventional Reactivity Modes and Synthetic Applications
Beyond its role as a key structural motif in herbicides, the β-triketone functionality of this compound offers a rich platform for exploring unconventional reactivity and developing novel synthetic applications.
One emerging area is the use of β-triketones in cycloaddition reactions. wikipedia.org These reactions are powerful tools for the construction of complex cyclic and polycyclic systems. The enol form of this compound can potentially act as a diene or a dienophile in Diels-Alder reactions, providing access to novel scaffolds that are not readily accessible through other means. nih.gov The exploration of both thermal and photochemical cycloadditions could unveil new avenues for molecular complexity.
Another area of interest is the derivatization of the cyclohexane-1,3-dione core to synthesize other heterocyclic systems. For example, cyclohexane-1,3-dione has been used as a starting material for the synthesis of 1,2,4-triazine (B1199460) derivatives with potential anti-proliferative activities. nih.gov This highlights the potential of this compound as a versatile building block for the synthesis of a diverse range of biologically active compounds beyond its current applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-acetyl-4-methylcyclohexane-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves acetylating 4-methylcyclohexane-1,3-dione using acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Temperature control (0–5°C) minimizes side reactions like over-acetylation. Purification via recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (CDCl₃) identifies acetyl (-COCH₃) and methylcyclohexane protons. The ketone carbonyls (1,3-dione) appear as singlet peaks at ~2.8–3.2 ppm, while the acetyl methyl group resonates at ~2.1 ppm .
- IR : Strong C=O stretches (~1700–1750 cm⁻¹) confirm diketone and acetyl groups.
- MS : High-resolution ESI-MS provides molecular ion confirmation (C₉H₁₂O₃, [M+H]⁺ = 169.0865) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability tests under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) reveal degradation pathways. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient) quantify degradation products like hydrolyzed diketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
